Naphthalen-2-yl ethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

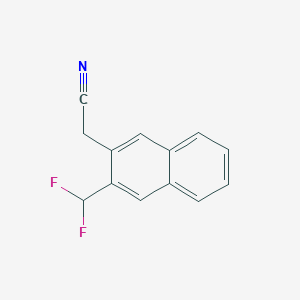

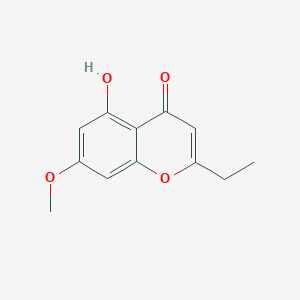

El etilcarbamato de naftil-2-ilo es un compuesto orgánico que pertenece a la clase de los carbamatos, que son ésteres del ácido carbámico. Este compuesto se caracteriza por la presencia de un sistema de anillo de naftaleno unido a un grupo etilcarbamato. El etilcarbamato de naftil-2-ilo ha despertado interés debido a sus potenciales actividades biológicas y aplicaciones en diversos campos de investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El etilcarbamato de naftil-2-ilo se puede sintetizar mediante una reacción entre naftil-2-ilamina y cloroformato de etilo. La reacción generalmente ocurre en presencia de una base como la trietilamina, que actúa como catalizador. La reacción procede de la siguiente manera:

Naftil-2-ilamina+Cloroformato de etilo→Etilcarbamato de naftil-2-ilo+Cloruro de hidrógeno

La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloroformato de etilo. El producto se purifica luego mediante recristalización o cromatografía en columna.

Métodos de producción industrial: En un entorno industrial, la síntesis de etilcarbamato de naftil-2-ilo se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El etilcarbamato de naftil-2-ilo sufre varias reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un catalizador ácido o básico, el etilcarbamato de naftil-2-ilo puede hidrolizarse para formar naftil-2-ilamina y etanol.

Oxidación: El anillo de naftaleno puede sufrir reacciones de oxidación para formar naftoquinonas.

Sustitución: El grupo etilcarbamato se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas, agua.

Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.

Sustitución: Nucleófilos como aminas o tioles.

Principales productos formados:

Hidrólisis: Naftil-2-ilamina y etanol.

Oxidación: Naftoquinonas.

Sustitución: Varios carbamatos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Industria: El etilcarbamato de naftil-2-ilo se utiliza como intermedio en la producción de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del etilcarbamato de naftil-2-ilo implica su interacción con objetivos moleculares específicos. En aplicaciones antimicrobianas, se cree que inhibe la síntesis de las paredes celulares bacterianas, lo que lleva a la lisis y la muerte celular. En la investigación del cáncer, se ha demostrado que el compuesto induce la apoptosis en las células cancerosas al activar las vías de la caspasa e inhibir las proteínas de señalización clave involucradas en la proliferación celular .

Comparación Con Compuestos Similares

El etilcarbamato de naftil-2-ilo se puede comparar con otros derivados del naftaleno y carbamatos:

Metilcarbamato de naftil-2-ilo: Estructura similar pero con un grupo metilo en lugar de un grupo etilo. Exhibe actividades biológicas similares pero con diferente potencia.

Isopropilcarbamato de naftil-2-ilo: Contiene un grupo isopropilo, lo que lleva a diferentes propiedades de solubilidad y reactividad.

Fenilcarbamato de naftil-2-ilo: La presencia de un grupo fenilo altera significativamente sus propiedades químicas y biológicas, haciéndolo más hidrófobo y potencialmente más potente en ciertas aplicaciones.

El etilcarbamato de naftil-2-ilo destaca por sus propiedades equilibradas, lo que lo convierte en un compuesto versátil para diversas aplicaciones de investigación e industriales.

Propiedades

Número CAS |

61382-88-5 |

|---|---|

Fórmula molecular |

C13H13NO2 |

Peso molecular |

215.25 g/mol |

Nombre IUPAC |

naphthalen-2-yl N-ethylcarbamate |

InChI |

InChI=1S/C13H13NO2/c1-2-14-13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) |

Clave InChI |

RYVFWTRZUMJDRI-UHFFFAOYSA-N |

SMILES canónico |

CCNC(=O)OC1=CC2=CC=CC=C2C=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

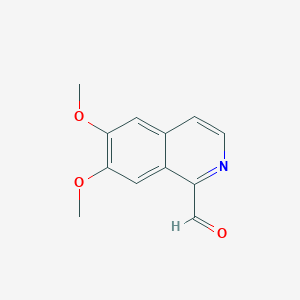

![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)

![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)